molecular formula C33H26N2O8S2 B11981959 bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate

bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate

Cat. No.: B11981959
M. Wt: 642.7 g/mol
InChI Key: FIYQXBYEBWTYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate: is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two 3-methoxyphenyl groups, a phenylhydrazono group, and two sulfonate groups attached to the fluorene core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by sulfonation to introduce the sulfonate groups. The phenylhydrazono group can be introduced through a condensation reaction with phenylhydrazine. Finally, the 3-methoxyphenyl groups are attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and sulfonation steps, as well as the use of high-throughput screening for the optimization of reaction conditions in the Suzuki-Miyaura coupling reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The phenylhydrazono group can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as a fluorescent probe in biological imaging.
  • Studied for its interactions with biomolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to interact with DNA.
  • Investigated for its anti-inflammatory and antioxidant properties.

Industry:

Mechanism of Action

The mechanism of action of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate involves its ability to interact with various molecular targets. The phenylhydrazono group can form hydrogen bonds with biomolecules, while the sulfonate groups enhance the compound’s solubility in aqueous environments. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

    Bis(3-methoxyphenyl)methane: Similar in structure but lacks the fluorene core and sulfonate groups.

    9-(Phenylhydrazono)-9H-fluorene: Similar in structure but lacks the methoxyphenyl groups and sulfonate groups.

    Bis(3-methoxyphenyl)fluorene: Similar in structure but lacks the phenylhydrazono group and sulfonate groups.

Uniqueness: Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate is unique due to the combination of its structural features, including the fluorene core, phenylhydrazono group, methoxyphenyl groups, and sulfonate groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C33H26N2O8S2

Molecular Weight

642.7 g/mol

IUPAC Name

bis(3-methoxyphenyl) 9-(phenylhydrazinylidene)fluorene-2,7-disulfonate

InChI

InChI=1S/C33H26N2O8S2/c1-40-23-10-6-12-25(18-23)42-44(36,37)27-14-16-29-30-17-15-28(45(38,39)43-26-13-7-11-24(19-26)41-2)21-32(30)33(31(29)20-27)35-34-22-8-4-3-5-9-22/h3-21,34H,1-2H3

InChI Key

FIYQXBYEBWTYPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)OC6=CC=CC(=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.